molecular formula C7H10O2 B13831292 2,4-Dimethyl-1,3-cyclopentanedione

2,4-Dimethyl-1,3-cyclopentanedione

Cat. No.: B13831292
M. Wt: 126.15 g/mol
InChI Key: FCELWXAACZZLJY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentanedione, featuring two methyl groups attached to the second and fourth carbon atoms of the cyclopentane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1,3-cyclopentanedione can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclopentanedione with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Another method involves the condensation of acetone with methyl vinyl ketone, followed by cyclization and subsequent methylation. This multi-step process requires careful control of reaction conditions, including temperature, pH, and solvent choice.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production may utilize catalysts to enhance reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2,4-dimethyl-1,3-cyclopentanediol.

    Substitution: Formation of halogenated derivatives like 2,4-dibromo-1,3-cyclopentanedione.

Scientific Research Applications

2,4-Dimethyl-1,3-cyclopentanedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1,3-cyclopentanedione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1,2-cyclopentanedione: Similar structure but with different positions of the methyl groups.

    1,3-Cyclopentanedione: Lacks the methyl groups, leading to different chemical properties and reactivity.

    2,5-Dimethyl-1,3-cyclopentanedione: Another isomer with methyl groups at different positions.

Uniqueness

2,4-Dimethyl-1,3-cyclopentanedione is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for selective reactions and applications that may not be possible with other isomers or derivatives.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2,4-dimethylcyclopentane-1,3-dione

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)5(2)7(4)9/h4-5H,3H2,1-2H3

InChI Key

FCELWXAACZZLJY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C1=O)C

Origin of Product

United States

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